molecular formula C6H11F B1294287 Fluorocyclohexane CAS No. 372-46-3

Fluorocyclohexane

Cat. No. B1294287
CAS RN: 372-46-3
M. Wt: 102.15 g/mol
InChI Key: GOBGVVAHHOUMDK-UHFFFAOYSA-N
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Description

Fluorocyclohexane is a compound that exhibits interesting conformational properties due to the presence of fluorine atoms. The studies on fluorocyclohexane and its derivatives have revealed insights into the molecular structure, synthesis, and physical and chemical properties of this class of compounds. The presence of fluorine imparts unique characteristics to cyclohexane, influencing its conformational dynamics and reactivity .

Synthesis Analysis

The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a high-energy stereoisomer, involves a 12-step protocol. This molecule adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms. The synthesis demonstrates the properties that accompany the placement of axial fluorines on a cyclohexane ring . Additionally, concise and general synthesis protocols have been reported for generating mono-, di-, and tri-alkylated cyclohexanes with a single fluorine located on the remaining carbons of the ring, which are important for supramolecular assembly .

Molecular Structure Analysis

The molecular structures of fluorocyclohexane conformers have been investigated using various methods, including gas electron diffraction, dynamic nuclear magnetic resonance, and quantum chemical calculations. These studies have shown that fluorocyclohexane exists as a mixture of axial and equatorial conformers, with the axial conformer being slightly more stable . The equilibrium structures of fluorocyclohexane isomers have been determined with high accuracy, revealing subtle substituent effects when compared to the cyclohexane prototype .

Chemical Reactions Analysis

The reactivity of fluorocyclohexane has been explored in various contexts. For instance, in (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations have shown that H-abstraction is more efficient than cis-trans isomerization after light irradiation, indicating a preference for dissociation of atomic hydrogen . Additionally, the synthesis and applications of fluorocyclopropanes, which share some structural features with fluorocyclohexanes, have been reviewed, highlighting the progress in the synthesis of these compounds using asymmetric methods .

Physical and Chemical Properties Analysis

The conformational free energies of fluorinated substituents in cyclohexane have been determined using dynamic 19F NMR spectroscopy. The study provided high precision determination of equilibrium constants and corresponding thermodynamic parameters for various fluorinated substituents . Furthermore, the effect of fluorine atom substitution on molecular shape has been evaluated in the context of regiospecifically fluorinated polycyclic aromatic hydrocarbons, showing that fluorine can cause deviations from planarity and influence the stacking interactions in solid-state structures .

Scientific Research Applications

  • Novel Elimination Reactions :

    • Study: Fluorocyclohexanes have been explored for their unusual dehydrohalogenation reactions, showcasing both anti- and syn-elimination processes, which are significant for understanding reaction mechanisms (Campbell et al., 1967).
  • Interactions with Aromatic Solvents :

    • Study: A high-level ab initio benchmark study revealed strong CH···π interactions between fluorocyclohexanes and benzene, providing insights into molecular interactions in solvents (Cormanich et al., 2015).
  • Structural Properties and Crystal Twinning :

    • Study: The structural properties of the fluorocyclohexane/thiourea inclusion compound have been investigated, focusing on temperature-dependent crystal twinning, which is important for understanding crystallography and material science (Yeo et al., 2001).
  • Conformer Selectivity and Dissociative Ionization :

    • Study: Research on fluorocyclohexane using photoelectron photoion coincidence spectroscopy has provided insights into conformer selectivity and mechanisms of dissociative ionization, which are critical in understanding molecular behavior under different energy conditions (Wu et al., 2020).
  • Stereoselective Synthesis :

    • Study: Fluorocyclohexanes have been used in stereoselective synthesis, demonstrating how different chemical reactions can be manipulated to achieve desired molecular structures (Franck-Neumann et al., 1999).
  • FTIR Investigation of Ring Inversion :

    • Study: Fluorocyclohexane's ring inversion in liquid Kr has been studied using FTIR spectroscopy, contributing to the understanding of molecular dynamics and conformational changes (Fishman et al., 2002).
  • Chemical Shifts in NMR :

    • Study: NMR spectroscopy has been used to investigate the substituent chemical shifts in fluorocyclohexane, enhancing our understanding of its electronic structure and molecular properties (Abraham et al., 1995).
  • Hydrology Applications :

    • Study: Fluorocyclohexane has been explored as a tracer in hydrology, demonstrating its potential utility in environmental studies and water flow analysis (Thompson et al., 1974).

Safety And Hazards

Fluorocyclohexane is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may also cause respiratory irritation .

Future Directions

The synthesis of Fluorocyclohexane and its derivatives could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars . The development of synthetic strategies for Fluorocyclohexane and its derivatives may offer exciting applications in various fields .

properties

IUPAC Name

fluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBGVVAHHOUMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059907
Record name Cyclohexane, fluoro-
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Molecular Weight

102.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorocyclohexane

CAS RN

372-46-3
Record name Fluorocyclohexane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, fluoro-
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Record name Cyclohexane, fluoro-
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Record name Cyclohexane, fluoro-
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Record name Fluorocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluorocyclohexane
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Citations

For This Compound
828
Citations
AI Fishman, WA Herrebout… - The Journal of Physical …, 2002 - ACS Publications
Midinfrared spectra of solutions of fluorocyclohexane, C 6 H 11 F, in liquid Kr (LKr) have been investigated at temperatures between 120 and 188 K. Three temperature intervals are …
Number of citations: 16 pubs.acs.org
AV Belyakov, AA Baskakov, AD Ivanov… - Structural Chemistry, 2013 - Springer
The molecular structure of the axial and equatorial conformers of fluorocyclohexane and 1-fluoro-1-silacyclohexane, H 2 C(CH 2 CH 2 ) 2 XH–F (X = C or Si), as well as the …
Number of citations: 9 link.springer.com
J Roylance, JC Tatlow, RE Worthington - Journal of the Chemical …, 1954 - pubs.rsc.org
… 1 : 2-Dichlorodecafluorocyclohexane, prepared by addition of chlorine to perfluorocyclohexene, gave, with lithium aluminium hydride, 1 H : 2H-decafluorocyclohexane. This product, …
Number of citations: 5 pubs.rsc.org
MB Fallgatter, RJ Hanrahan - The Journal of Physical Chemistry, 1970 - ACS Publications
The fluorocarbons are interesting inthat they are exactly analogous to the hydrocarbons structurally and have similar volatilities and other physical properties for a given chain length, …
Number of citations: 12 pubs.acs.org
AI Fishman, WA Herrebout… - Physical Chemistry …, 2002 - pubs.rsc.org
The infrared spectra of the solid phases of fluorocyclohexane (FCH) and bromocyclohexane (BCH) have been investigated at temperatures between 77 and 286 K and between 77 and …
Number of citations: 5 pubs.rsc.org
GB Barlow, JC Tatlow - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… There was a low-boiling product (bp below - lo'), probably heptafluoropropane, and after removal of breakdown products undecafluorocyclohexane was obtained. The fraction was not …
Number of citations: 9 pubs.rsc.org
JC Tatlow, RE Worthington - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… tic fluoride, chloroundecafluorocycZohexane and perfluorocyclohexane were formed. The maximum … Further reactions, including those of 1 : 2-dichlorodecafluorocyclohexane and the …
Number of citations: 16 pubs.rsc.org
E Nield, R Stephens, JC Tatlow - Journal of the Chemical Society …, 1960 - pubs.rsc.org
WHEN this work was started, ten of the twelve possible fluorobenzenes had been made, mono-, l o-, m-, and fi-di-, 2 1, 2, 4-and 1, 3, 5-t~ A-,~ and 1, 2, 4, 5-and 1, 2, 3, 5-tetra-…
Number of citations: 11 pubs.rsc.org
L Lang, E Jagoda, Y Ma, MB Sassaman… - Bioorganic & medicinal …, 2006 - Elsevier
Radioligands that are specific for the serotonin 5-HT 1A receptor will be useful in characterizing the physiological action of this receptor subtype. With radioligands of varying …
Number of citations: 35 www.sciencedirect.com
NG Schnautz - South African Journal of Chemistry, 1993 - journals.co.za
… 1, 2-Epoxycyclohexane underwent ring opening to afford a 60% yield of 2-fluorocyclohexanol, while fluorocyclohexane was dehydrofluorinated quantitatively. Neither chlaro-nor …
Number of citations: 1 journals.co.za

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